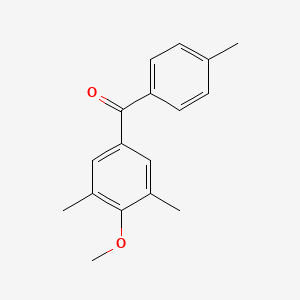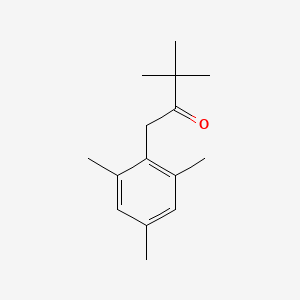
3,3-Dimethyl-1-(2,4,6-trimethylphenyl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1-(2,4,6-trimethylphenyl)butan-2-one is an organic compound with a complex structure. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(2,4,6-trimethylphenyl)butan-2-one typically involves the reaction of 2,4,6-trimethylbenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process may also involve the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
化学反应分析
Types of Reactions
3,3-Dimethyl-1-(2,4,6-trimethylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated aromatic compounds.
科学研究应用
3,3-Dimethyl-1-(2,4,6-trimethylphenyl)butan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 3,3-Dimethyl-1-(2,4,6-trimethylphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3,3-Dimethyl-2-butanone:
1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: A related compound with additional functional groups, used in fungicides.
Uniqueness
3,3-Dimethyl-1-(2,4,6-trimethylphenyl)butan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its aromatic ring with multiple methyl groups and the ketone functionality make it a versatile compound for various applications.
属性
CAS 编号 |
61394-82-9 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC 名称 |
3,3-dimethyl-1-(2,4,6-trimethylphenyl)butan-2-one |
InChI |
InChI=1S/C15H22O/c1-10-7-11(2)13(12(3)8-10)9-14(16)15(4,5)6/h7-8H,9H2,1-6H3 |
InChI 键 |
NJMHMZORAIRUEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)CC(=O)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



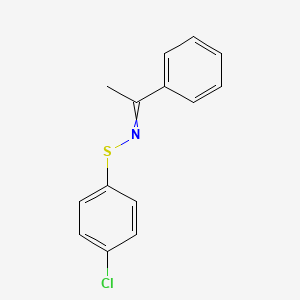

![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)

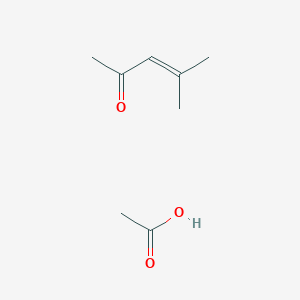
![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)

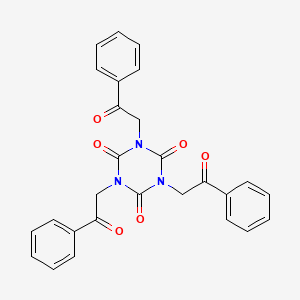
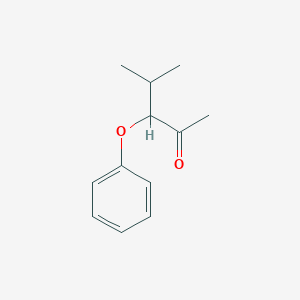
![Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14586948.png)
![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
